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molecular formula C11H7BrN2O3 B8725238 2-(4-Bromophenoxy)-5-nitropyridine

2-(4-Bromophenoxy)-5-nitropyridine

Cat. No. B8725238
M. Wt: 295.09 g/mol
InChI Key: HIBSWRHUZCYNFL-UHFFFAOYSA-N
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Patent
US06841671B2

Procedure details

A mixture of 2-(4-bromo-phenoxy)-5-nitro-pyridine (6.0 g, 22.7 mmol), 200 mL of methanol and 50 mg of PtO2 was shaken under 50 psi of H2 for 1 hour at 23° C. The mixture was filtered through a pad of celite® and the filtrate was concentrated in vacuo, affording 6 g of 6-(4-bromo-phenoxy)-pyridin-3-ylamine. 1H NMR (CD3OD, 500 MHz): 7.65 (d, 1H, J=3.5 Hz), 7.48 (d, 2H, J=8.5 Hz), 7.25 (dd, 1H, J=3.5, 9.0 Hz), 6.91 (d, 2H, J=9.0 Hz), 6.80 (d, 1H, J=9.0 Hz) ppm. MS (APCl, m/z): 265 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=2)=[CH:4][CH:3]=1>O=[Pt]=O.CO>[Br:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[N:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=CC=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
50 mg
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was shaken under 50 psi of H2 for 1 hour at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(OC2=CC=C(C=N2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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